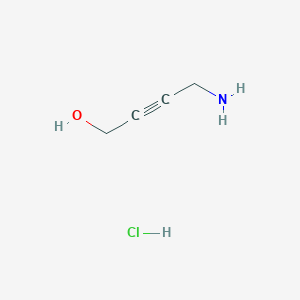![molecular formula C12H10Cl2N2O B2936016 5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 882237-68-5](/img/structure/B2936016.png)
5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chloro and methyl substituents, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzyl chloride with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the chloro substituents may enhance its binding affinity to certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid: An oxidized form of the compound with similar structural features.
5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-methanol: A reduced form of the compound with an alcohol group instead of an aldehyde.
Uniqueness
The uniqueness of 5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound for research in multiple scientific fields.
Propriétés
IUPAC Name |
5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-8-10(7-17)12(14)16(15-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQFUMIVVREMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Bromoimidazo[1,2-A]pyridin-7-amine](/img/structure/B2935935.png)

![3-(2-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2935938.png)
![(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2935940.png)

![N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2935942.png)
![(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B2935943.png)




![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea](/img/structure/B2935953.png)

![2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2935956.png)
